![molecular formula C16H18F3NO4 B2409097 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone CAS No. 1421585-25-2](/img/structure/B2409097.png)

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

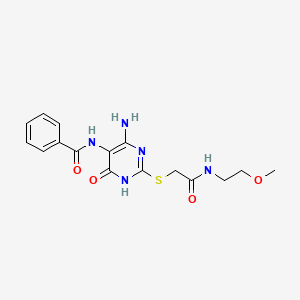

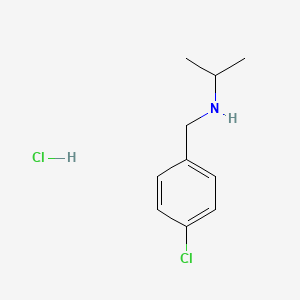

“1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound . The IUPAC name of this compound is 1,5-dioxa-9-azaspiro[5.5]undecane . It has a molecular weight of 157.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is in liquid form . For more specific physical and chemical properties, further experimental data or computational analysis would be required.

Scientific Research Applications

Synthesis and Chemical Structure

- The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, including 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone, often involves innovative methods like the Prins cascade process, as demonstrated in the creation of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

- Detailed conformational studies of similar compounds have revealed the presence of multiple conformations influenced by substituents, which is crucial for understanding their chemical behavior and potential applications (Bassus et al., 1978).

Biological and Pharmacological Activity

- The biological activity of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives is a significant area of study. For example, research has shown that compounds like (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol exhibit notable biological activities, which are integral for drug development and other applications (Yuan et al., 2017).

Application in Material Science

- Compounds with a 1,5-dioxaspiro[5.5]undecane framework have been explored in materials science, particularly in the context of liquid-crystalline properties, which is essential for developing advanced materials with specific optical and electronic properties (Frach et al., 1989).

Role in Drug Synthesis and Modification

- The 1,5-dioxa-9-azaspiro[5.5]undecane structure plays a critical role in the synthesis and modification of pharmaceuticals. For instance, its derivatives have been used in the creation of novel fluoroquinolone derivatives, showing activity against specific bacterial strains (Lukin et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the METTL3/METTL14 protein complex , which is part of the m6A regulation machinery . This complex is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, inhibiting its function . METTL3 is the catalytic unit of the complex, whereas METTL14 facilitates RNA substrate binding and stabilizes the complex . The inhibition of this complex by the compound results in a decrease in the level of N6-methyladenosine (m6A), a common RNA modification .

Biochemical Pathways

The compound affects the m6A pathway, which is involved in a wide array of biological processes . The m6A modification is found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation . Therefore, the compound’s action on the METTL3/METTL14 complex and the subsequent decrease in m6A levels can have wide-ranging effects on cellular function .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during the optimization of the compound, resulting in improved potency . Some compounds in the same series had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound’s action can result in molecular and cellular effects, potentially influencing the progression of diseases such as cancer .

properties

IUPAC Name |

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO4/c17-16(18,19)24-13-4-2-12(3-5-13)14(21)20-8-6-15(7-9-20)22-10-1-11-23-15/h2-5H,1,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDFUAQWEOBUPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)

![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)

![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)

![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)